1-(Mesitylsulfonyl)-1H-imidazole is a sulfonamide derivative of imidazole, characterized by the presence of a mesitylsulfonyl group attached to the imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor for various enzymes and in the development of pharmaceuticals.
The compound can be synthesized from readily available starting materials through various chemical reactions. While specific commercial sources are not widely documented, it can be synthesized in laboratory settings using established organic synthesis techniques.
1-(Mesitylsulfonyl)-1H-imidazole falls under the category of heterocyclic compounds, specifically imidazoles. Imidazoles are five-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. This compound is also classified as a sulfonamide due to the presence of the sulfonyl functional group.
The synthesis of 1-(Mesitylsulfonyl)-1H-imidazole typically involves the reaction of mesitylenesulfonyl chloride with imidazole under basic conditions. The following steps outline a general synthetic route:
The reaction typically yields 1-(Mesitylsulfonyl)-1H-imidazole with moderate to high purity. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 1-(Mesitylsulfonyl)-1H-imidazole consists of an imidazole ring substituted with a mesitylsulfonyl group at the nitrogen position. The general formula can be represented as C₁₁H₁₃N₃O₂S.
1-(Mesitylsulfonyl)-1H-imidazole can participate in various chemical reactions, primarily due to its electrophilic nature:
The reactivity profile allows for modifications that can lead to diverse derivatives with potential biological activity. Reaction conditions such as temperature, solvent choice, and concentration are critical for optimizing yields and selectivity.
The mechanism by which 1-(Mesitylsulfonyl)-1H-imidazole exerts its biological effects often involves enzyme inhibition. The sulfonamide moiety mimics structures found in natural substrates, allowing it to bind effectively to active sites on enzymes.
Studies have shown that compounds containing sulfonamide groups can inhibit carbonic anhydrase and other similar enzymes by competing with natural substrates for binding sites, thereby altering metabolic pathways.
Relevant analyses include spectral data from NMR and infrared spectroscopy confirming functional groups and molecular integrity.
1-(Mesitylsulfonyl)-1H-imidazole has several applications in scientific research:
The imidazole ring (1,3-diaza-2,4-cyclopentadiene) is a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional physicochemical properties and versatile biological interactions. This five-membered aromatic system contains two nitrogen atoms (one pyrrole-like and one pyridine-like) that confer distinct electronic characteristics, enabling hydrogen bonding, coordination chemistry, and cation-π interactions with biological targets [5] [7]. The amphoteric nature of imidazole allows it to act as both a proton donor (pKa ~14.5) and acceptor (pKaH ~7.0), facilitating interactions with diverse enzyme active sites [8] [10]. Approximately 33% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with imidazole derivatives prominently represented in antimicrobial, anticancer, and anti-inflammatory therapeutics [3] [7].
Notably, imidazole-based drugs leverage multiple mechanisms of action:
Table 1: Key Physicochemical Properties of 1-(Mesitylsulfonyl)-1H-imidazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₄N₂O₂S | Defines elemental composition and molecular weight |
Molecular Weight | 250.317 g/mol | Impacts pharmacokinetics and bioavailability |
SMILES | CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N2C=CN=C2 | Describes atomic connectivity and stereochemistry |
Hydrogen Bond Acceptors | 4 (2N, 2O) | Influences target binding and solubility |
Rotatable Bonds | 3 | Affects conformational flexibility |
Topological Polar Surface Area | 55.6 Ų | Predicts membrane permeability |
The strategic incorporation of sulfonyl groups into imidazole scaffolds originated in the 1970s with the discovery of sulfonylureas as hypoglycemic agents and sulfonamide antibiotics. Early synthetic routes to sulfonylated imidazoles relied on harsh conditions, such as the reaction of imidazole with mesitylenesulfonyl chloride in refluxing dichloromethane with triethylamine base, yielding mixtures requiring tedious purification [4]. The N-sulfonylation reaction was initially limited by regioselectivity challenges when using unsymmetrical imidazoles, often producing N1/N3 regioisomers difficult to separate [9].
Key advancements in the last decade transformed sulfonylated imidazole synthesis:
The discovery that N-sulfonylhydrazones (e.g., LASSBio-1772) exhibit potent hypoglycemic activity stimulated research into mesitylsulfonyl-imidazole hybrids. Metabolic studies revealed that N-methylation of sulfonylated imidazoles significantly enhanced microsomal stability (t₁/₂ = 126 min vs. <5 min for non-methylated analogs) by impeding acid-catalyzed hydrolysis [9].
Table 2: Evolution of Synthetic Methods for Sulfonylated Imidazoles
Era | Methodology | Conditions | Limitations | Key Advancements |
---|---|---|---|---|
1970s-1990s | Direct sulfonylation | SO₂Cl₂, DCM, reflux | Low regioselectivity, <50% yield | First access to N-sulfonyl imidazoles |
2000-2010 | Van Leusen reaction | TosMIC, aldehydes | Narrow substrate scope | Regiocontrolled C-substitution |
2010-Present | Multicomponent Catalysis | [Cu]@HT, H₂O, 90°C | Catalyst complexity | 85-95% yields, sustainable solvents |
The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety confers distinctive steric and electronic properties that profoundly influence the behavior of imidazole derivatives. The ortho-methyl groups create a conformational shield around the sulfonyl oxygen atoms, sterically blocking nucleophilic attack and enzymatic degradation while maintaining electron-withdrawing capacity [1] [8]. This combination enhances metabolic stability without compromising target engagement.
Key structure-activity relationship (SAR) advantages include:
The electron-withdrawing sulfonyl group significantly alters imidazole's electronic profile:
Table 3: Bioactive Imidazole Derivatives Featuring Mesitylsulfonyl Groups
Compound | Biological Target | Reported Activity | Structural Feature | Source |
---|---|---|---|---|
1-(Mesitylsulfonyl)-1H-imidazole-5-carbaldehyde | Kinase inhibitors | Antiproliferative lead | C5-formyl group for Schiff base formation | [2] |
LASSBio-1772 | Antidiabetic target | Microsomal stability (t₁/₂ = 126 min) | N-methylated sulfonylhydrazone | [9] |
NSC-240873 | Topoisomerase II inhibitor | Catalytic inhibition in kidney cancer cells (LC₅₀ = 25 μM) | Unsubstituted C4/C5 positions | [1] |
The crystallographic studies of mesitylsulfonyl-imidazole complexes reveal a characteristic "butterfly" conformation where the mesityl plane tilts 55-65° relative to the imidazole ring. This geometry optimizes hydrophobic contact surfaces while positioning sulfonyl oxygens for directional hydrogen bonding [8]. Hybrid derivatives incorporating the mesitylsulfonyl-imidazole pharmacophore show enhanced blood-brain barrier penetration in preclinical models due to optimized logD values (2.8-3.5) and reduced P-glycoprotein recognition [9]. Future development focuses on exploiting these properties in PROTACs (proteolysis-targeting chimeras) and kinase inhibitor conjugates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7